molecular formula C8H7BrF2O B13271668 2-(4-Bromo-2,3-difluorophenyl)ethanol

2-(4-Bromo-2,3-difluorophenyl)ethanol

Cat. No.: B13271668
M. Wt: 237.04 g/mol
InChI Key: GXHWZWSSLKWFOL-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,3-difluorophenyl)ethanol is an organic compound with the molecular formula C8H7BrF2O It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,3-difluorophenyl)ethanol typically involves the reaction of 4-bromo-2,3-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired alcohol product .

Industrial Production Methods

For industrial-scale production, the synthesis may involve catalytic hydrogenation of the corresponding aldehyde using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency. The reaction is conducted under controlled pressure and temperature to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,3-difluorophenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,3-difluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects . The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2,3-difluorophenyl)ethanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

2-(4-bromo-2,3-difluorophenyl)ethanol

InChI

InChI=1S/C8H7BrF2O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,12H,3-4H2

InChI Key

GXHWZWSSLKWFOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CCO)F)F)Br

Origin of Product

United States

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